molecular formula C18H19N5O2 B2610865 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034537-52-3

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2610865
CAS No.: 2034537-52-3
M. Wt: 337.383
InChI Key: VCLIIMKZPSVNOB-UHFFFAOYSA-N
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Description

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a nicotinamide derivative characterized by a pyridine backbone substituted with an ethoxy group at the 6-position and a methylpyrazole-containing pyridinylmethyl moiety at the N-terminus. While its specific applications remain under investigation, analogs of nicotinamide derivatives are frequently explored for antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLIIMKZPSVNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation under specific conditions, likely facilitated by atmospheric oxygen or catalytic agents. This reaction may involve the pyridine or pyrazole rings, altering electronic properties or forming oxidized derivatives.

Mechanism :

  • Reagents : Atmospheric oxygen, oxidizing agents (e.g., hydrogen peroxide, KMnO₄).

  • Conditions : Mild to moderate temperatures, acidic or neutral pH.

Hydrolysis

Amide hydrolysis is a critical reaction, converting the nicotinamide group into a carboxylic acid. This reaction is pH-dependent, with acidic or basic conditions accelerating cleavage.

Mechanism :

  • Reagents : HCl, H₂O; NaOH, H₂O.

  • Conditions : High temperatures, prolonged exposure.

Substitution Reactions

The ethoxy group and pyridine ring positions may participate in nucleophilic substitution. For example, the ethoxy group could react with nucleophiles (e.g., amines, thiols) under acidic conditions.

Mechanism :

  • Reagents : Nucleophiles (e.g., NH₃, R-SH).

  • Conditions : Acidic catalysts (e.g., H₂SO₄), reflux.

Condensation Reactions

The amide group can engage in condensation with carbonyl-containing reagents (e.g., aldehydes, ketones), forming imine derivatives. This reactivity is common in nicotinamide analogs.

Mechanism :

  • Reagents : Aldehydes, ketones.

  • Conditions : Proton donors, heat.

Formation of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine system is synthesized via the Gould-Jacobs reaction , which involves:

  • Nucleophilic attack of aminopyrazole on diethyl 2-(ethoxymethylene)malonate.

  • Cyclization to form the fused ring system.

  • Oxidation (e.g., with POCl₃ or atmospheric oxygen) to yield the aromatic pyrazolo-pyridine .

Table 1: Gould-Jacobs Reaction Conditions

StepReagentsConditions
1Diethyl 2-(ethoxymethylene)malonate, 3-aminopyrazole100–110 °C, solvent-free
2POCl₃Final cyclization step

Side Chain Assembly

The pyrazolyl-pyridinyl side chain is attached via a methyl linker, likely through alkylation or condensation reactions involving the pyridine’s nucleophilic positions.

Stability and Analytical Considerations

  • Stability : Stable under standard laboratory conditions but sensitive to extreme pH and oxidative environments.

  • Analytical Techniques :

    • NMR : Used to confirm connectivity and functional groups.

    • Mass Spectrometry : Validates molecular weight (313.36 g/mol).

Scientific Research Applications

Medicinal Chemistry Applications

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has been investigated for its therapeutic potential, particularly in:

1. Cancer Treatment
Research indicates that compounds similar to this compound exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that related compounds effectively inhibit the MET kinase activity, which is crucial in several cancer types .

2. Anti-inflammatory Effects
The structural similarities to nicotinamide derivatives suggest potential anti-inflammatory activities. Compounds in this class have demonstrated significant anti-inflammatory effects by modulating cytokine production and reducing reactive oxygen species (ROS) generation in macrophages . This indicates that 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide may share similar therapeutic properties.

Biological Studies

In biological research, this compound serves as a probe to study interactions with various biological targets:

1. Enzyme Inhibition
The compound's mechanism of action involves strong binding interactions with specific enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, which is essential for its therapeutic effects .

2. Cellular Pathway Studies
It is used in studies to understand its interaction with biological targets, contributing to the understanding of cellular processes and pathways relevant to disease mechanisms.

Chemical Biology Applications

In chemical biology, 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is utilized for:

1. Probing Cellular Mechanisms
The compound can act as a tool to investigate cellular mechanisms and signaling pathways, providing insights into drug design and development.

2. Synthesis of Complex Molecules
It can also serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals .

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity
A study demonstrated that related compounds could effectively inhibit cancer cell proliferation through targeted enzyme inhibition, leading to apoptosis .

Case Study 2: Anti-inflammatory Properties
Another research highlighted the anti-inflammatory effects of nicotinamide derivatives, suggesting that this compound might modulate inflammatory responses similarly .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

Comparison with Similar Compounds

Implications of Structural Differences

  • Ethoxy vs. Hydroxyl : The ethoxy group in the target compound likely improves membrane permeability but may reduce solubility in aqueous environments compared to the hydroxyl analog.
  • Side-chain heterocycles : The pyrazole-pyridine moiety may offer better target selectivity in kinase inhibition compared to the thiazole-chlorophenyl group, which is associated with broader antibacterial activity .

Biological Activity

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity associated with this compound, supported by various studies and findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.383 g/mol
  • IUPAC Name : 6-ethoxy-N-((2-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives, including 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide.

Case Study: Inhibition of Cancer Cell Lines

A notable study evaluated the effects of related pyrazole compounds on various cancer cell lines, revealing that:

  • The compound exhibited significant cytotoxicity against leukemia cells driven by FLT3 and BCR-ABL pathways, suggesting its role as a potential therapeutic agent in hematological malignancies .

The proposed mechanism involves the inhibition of critical signaling pathways that promote cell survival and proliferation in cancer cells. For instance, compounds similar to 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide were found to induce apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

In Vitro Studies

In vitro assays demonstrated that related pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential use in treating inflammatory diseases .

The anti-inflammatory effects are thought to stem from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of many inflammatory genes .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntitumorInhibition of FLT3 and BCR-ABL pathways
Anti-inflammatoryInhibition of TNF-alpha production
CytotoxicityInduction of apoptosis

Q & A

Basic: How can researchers optimize the synthesis of 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide?

Methodological Answer:
Synthetic optimization should focus on coupling reactions and catalyst systems. For example, copper(I) bromide and cesium carbonate have been used in analogous N-alkylation reactions to achieve moderate yields (e.g., 17.9% in a pyrazole-pyrrole coupling reaction) . Alternatively, NMI-MsCl-mediated amide coupling (as described for nicotinamide derivatives) can improve efficiency . Key parameters to vary include:

  • Reaction temperature : 35–50°C for copper-catalyzed reactions .
  • Solvent systems : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for polar intermediates .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) to isolate the target compound .

Basic: What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:
A multi-modal approach is critical:

  • ¹H/¹³C NMR : Assign peaks to confirm ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2), pyrazole (δ ~7.3–7.6 ppm), and pyridine (δ ~8.5–9.0 ppm) moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+) with <2 ppm error .
  • Melting Point : Compare with structurally related compounds (e.g., 160–164°C for nicotinamide derivatives) to assess purity .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50 values) may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) .
  • Structural Analogs : Compare with pyrazole-pyridine derivatives (e.g., trifluoromethyl-substituted analogs) to identify substituent effects on potency .
  • Meta-Analysis : Cross-reference datasets from kinase inhibition (e.g., Src/Abl) and receptor-binding studies to identify context-dependent activity .

Advanced: What strategies can improve the solubility of this compound for in vivo studies?

Methodological Answer:
Modify substituents or formulate co-solvents:

  • Functional Group Addition : Introduce polar groups (e.g., hydroxyl or amine) to the pyridine or ethoxy moieties, as seen in related compounds with improved aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Salt Formation : Explore hydrochloride or acetate salts, as demonstrated for pyrazole-amine derivatives .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modular substitutions to identify pharmacophores:

  • Pyrazole Ring : Replace 1-methyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic effects .
  • Nicotinamide Core : Substitute ethoxy with methoxy or chlorine to evaluate metabolic stability .
  • Biological Testing : Prioritize assays for kinase inhibition (e.g., Abl1) and GPCR binding (e.g., α7 nAChR) to map activity cliffs .

Advanced: How can researchers resolve conflicting NMR data for pyrazole-containing intermediates?

Methodological Answer:
Use advanced NMR techniques and computational validation:

  • 2D NMR (COSY, HSQC) : Resolve overlapping pyrazole and pyridine signals (e.g., distinguish H-4 pyrazole from H-6 pyridine) .
  • DFT Calculations : Predict chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .
  • Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify spectra .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the ethoxy group .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • Solvent : Dissolve in anhydrous DMSO for long-term storage (>6 months) .

Advanced: How to validate target specificity in cellular models?

Methodological Answer:

  • CRISPR Knockout : Generate cell lines lacking the putative target (e.g., kinase or receptor) to confirm on-mechanism activity .
  • Proteome Profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify off-target interactions .
  • Mutagenesis : Introduce point mutations (e.g., pyridine-binding pocket residues) to assess binding dependency .

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